![molecular formula C9H10N2O3 B2629853 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid CAS No. 2375259-07-5](/img/structure/B2629853.png)
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid
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Overview
Description
. This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a carboxylic acid group attached to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the cyclopropyl group, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research to fully elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-5-methylpyridazine-3-carboxylic acid
- 6-Cyclopropyl-5-ethoxypyridazine-3-carboxylic acid
- 6-Cyclopropyl-5-hydroxypyridazine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a cyclopropyl group and a methoxy group, which contributes to its unique chemical properties. Its molecular formula is C10H10N2O2, and it has a molecular weight of approximately 194.20 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses inhibitory effects against various Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be developed as an antimicrobial agent, potentially addressing antibiotic resistance issues .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of human cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism appears to involve the inhibition of specific kinases associated with cell growth and survival pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.46 |
HCT116 | 0.87 |
These findings indicate that this compound may serve as a lead compound for further anticancer drug development .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It acts as an inhibitor of receptor tyrosine kinases involved in angiogenesis, which is crucial for tumor growth.
- Cell Cycle Modulation : By interfering with cell cycle regulation, it can induce apoptosis in cancer cells.
Case Studies
A notable study involving animal models demonstrated the efficacy of this compound in reducing tumor growth rates in xenograft models of colorectal carcinoma. The compound was administered orally, showing promising bioavailability and pharmacokinetic profiles .
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity against specific biological targets. The potential for developing derivatives with improved pharmacological profiles remains a key area of interest.
Properties
IUPAC Name |
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-4-6(9(12)13)10-11-8(7)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNBZTKVAHBTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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